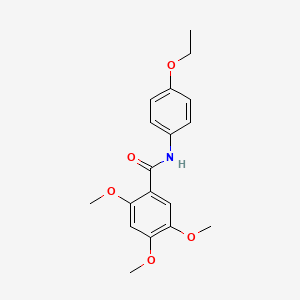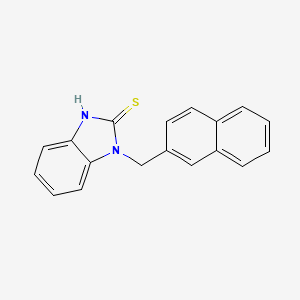
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole is a compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole has been shown to exhibit a range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. Furthermore, it has been found to have antitumor properties, which may help to inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole in lab experiments is its broad range of pharmacological activities. This makes it a versatile compound that can be used to investigate a variety of biological processes. Additionally, it has been found to have low toxicity, which makes it a relatively safe compound to use in lab experiments. However, one of the main limitations of using 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design new experiments based on these results.
Orientations Futures
There are several future directions for the study of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been suggested that 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole may help to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of cardiovascular disease. It has been suggested that 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole may help to reduce inflammation in the body, which is a key factor in the development of cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole and to identify new potential applications for this compound in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole involves the reaction of 4-methoxybenzyl chloride with propylamine in the presence of a base to form the intermediate 4-methoxybenzylpropylamine. This intermediate is then reacted with o-phenylenediamine in the presence of a catalyst to form the final product, 2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-1-propyl-1H-benzimidazole has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKOXCFOWUQLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)



![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)




